Dichloro[3-(hex-1-en-1-yl)phenyl]silyl
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Overview
Description
Dichloro[3-(hex-1-en-1-yl)phenyl]silyl is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group substituted with a hex-1-en-1-yl group and two chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro[3-(hex-1-en-1-yl)phenyl]silyl typically involves the reaction of 3-(hex-1-en-1-yl)phenylmagnesium bromide with silicon tetrachloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems for the precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Dichloro[3-(hex-1-en-1-yl)phenyl]silyl can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alkoxides or amines, to form new organosilicon compounds.
Oxidation Reactions: The hex-1-en-1-yl group can undergo oxidation to form epoxides or other oxygen-containing functional groups.
Reduction Reactions: The compound can be reduced to form silanes with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides or amines, and the reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Reactions: Products include various organosilicon compounds with different functional groups.
Oxidation Reactions: Products include epoxides or alcohols.
Reduction Reactions: Products include silanes with different alkyl or aryl groups.
Scientific Research Applications
Dichloro[3-(hex-1-en-1-yl)phenyl]silyl has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in the modification of biomolecules and as a tool for studying biological processes.
Medicine: Explored for its potential use in drug delivery systems and as a component in the design of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of Dichloro[3-(hex-1-en-1-yl)phenyl]silyl involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and nitrogen atoms, allowing the compound to participate in a wide range of chemical reactions. The hex-1-en-1-yl group provides additional reactivity, enabling the compound to undergo various transformations.
Comparison with Similar Compounds
Similar Compounds
Dichlorodiphenylsilane: Similar in structure but lacks the hex-1-en-1-yl group.
Dichloromethylphenylsilane: Contains a methyl group instead of the hex-1-en-1-yl group.
Dichlorophenylsilane: Lacks the hex-1-en-1-yl group and has only one phenyl group.
Uniqueness
Dichloro[3-(hex-1-en-1-yl)phenyl]silyl is unique due to the presence of the hex-1-en-1-yl group, which imparts additional reactivity and potential for functionalization. This makes it a valuable compound for various synthetic applications and research studies.
Properties
CAS No. |
124584-16-3 |
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Molecular Formula |
C12H15Cl2Si |
Molecular Weight |
258.23 g/mol |
InChI |
InChI=1S/C12H15Cl2Si/c1-2-3-4-5-7-11-8-6-9-12(10-11)15(13)14/h5-10H,2-4H2,1H3 |
InChI Key |
VTZJAQRXDGKBBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC1=CC(=CC=C1)[Si](Cl)Cl |
Origin of Product |
United States |
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